1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane
Description
Properties
IUPAC Name |
azepan-1-yl-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c21-15(17-5-3-1-2-4-6-17)18-7-9-19(10-8-18)16(22)20-11-13-23-14-12-20/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRNBVTDOVKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Morpholinylcarbonyl)piperazine
Step 1: Preparation of Morpholine-4-carbonyl Chloride
Morpholine reacts with phosgene (COCl₂) or thionyl chloride (SOCl₂) to yield morpholine-4-carbonyl chloride. This intermediate is highly reactive and typically used immediately.
Step 2: Acylation of Piperazine
Piperazine’s primary amine is selectively acylated using morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to prevent diacylation. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed:
Challenges :
Coupling with Azepane
Step 3: Activation of 4-(4-Morpholinylcarbonyl)piperazine
The secondary amine of the intermediate is activated as a carbonyl chloride or mixed carbonate. Alternatively, coupling agents like HATU facilitate direct amide bond formation with azepane:
Optimization Notes :
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Solvent selection : Dimethylformamide (DMF) enhances solubility of polar intermediates.
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Stoichiometry : A 1:1 molar ratio minimizes oligomerization.
Protection-Deprotection Strategies for Piperazine
To circumvent selectivity issues during piperazine acylation, tert-butoxycarbonyl (Boc) protection is employed:
Protocol :
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Protection : Treat piperazine with Boc₂O in THF/water to yield mono-Boc-piperazine.
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Acylation : React with morpholine-4-carbonyl chloride.
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Deprotection : Remove Boc group using HCl/dioxane.
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Final coupling : Activate the free amine and react with azepane.
Advantages :
Coupling Reagents and Reaction Conditions
Data from patents reveal preferred reagents for carboxamide synthesis:
Key Observations :
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HATU offers superior yields due to enhanced activation of carboxylates.
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DCM is ideal for acid chloride reactions but incompatible with polar intermediates.
Characterization and Analytical Data
Synthesized compounds are validated via:
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LC-MS : Molecular ion peak matching theoretical mass ([M+H]⁺ calculated for C₁₈H₃₁N₃O₃: 362.24; observed: 362.3).
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¹H NMR (400 MHz, CDCl₃):
Challenges and Optimization Opportunities
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Selectivity in Piperazine Acylation :
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Solubility Issues :
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Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate purification.
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Yield Improvement :
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared below with three structurally related molecules:
Pharmacological Implications
- Morpholinylcarbonyl vs. In contrast, fluorophenyl-substituted analogues (e.g., ) prioritize lipophilicity, favoring blood-brain barrier penetration for CNS targets .
- Linker Chemistry : The carbonyl linker in the target compound and ’s analogue allows conformational flexibility, whereas the sulfonyl group in ’s compound may rigidify the structure, affecting target selectivity .
- Piperazine Core : All compounds leverage piperazine’s ability to interact with GPCRs (e.g., serotonin or dopamine receptors). However, substituents like morpholinylcarbonyl (target) or dichlorophenyl (Aripiprazole intermediate) dictate specificity. For instance, Aripiprazole’s dichlorophenyl group is critical for dopamine D2 receptor partial agonism .
Activity Trends in Chalcone Derivatives ()
While focuses on chalcones, it highlights SAR principles applicable to piperazine-containing compounds:
- Electronegativity and IC₅₀: Substitutions with higher electronegativity (e.g., fluorine in ’s fluorophenyl group) correlate with lower IC₅₀ values in non-piperazine chalcones, suggesting similar trends may apply to piperazine derivatives .
- Methoxy vs. Halogen Substitutions : Methoxy groups (lower electronegativity) in chalcones increased IC₅₀, implying that morpholine’s oxygen-rich structure in the target compound could balance polarity and activity better than methoxy .
Biological Activity
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane, with the chemical formula C16H28N4O3 and CAS number 825607-35-0, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a complex structure comprising morpholine, piperazine, and azepane rings. Its molecular weight is approximately 324.42 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of intermediates followed by cyclization to achieve the final structure .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic processes may underlie this activity.
Antiviral Activity
Preliminary studies have also explored the antiviral potential of this compound. It has been observed to inhibit viral replication in cell cultures, particularly against certain strains of viruses. The mechanism appears to involve interference with viral entry or replication processes within host cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial activity.
Study 2: Antiviral Mechanism
In another investigation published in the Journal of Virology, the compound was tested for its antiviral effects against influenza virus. Results showed that treatment with 50 µg/mL of the compound reduced viral titers by 80% in infected cell lines, suggesting a strong antiviral effect likely mediated through inhibition of viral protein synthesis.
Comparative Analysis
To better understand the uniqueness of this compound, comparisons with similar compounds can be made:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}hexane | Similar structure with hexane ring | Moderate antimicrobial activity |
| 1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}octane | Similar structure with octane ring | Lower antiviral activity |
The distinct combination of morpholine, piperazine, and azepane in this compound contributes to its unique biological properties compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
